N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine
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Overview
Description
N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine is a chemical compound with a unique structure that includes a dimethylamino group, a phenyl group, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine typically involves the reaction of 3-(dimethylamino)-1-phenylpropan-1-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the hydroxylamine group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the modulation of enzyme activities and the alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine: shares similarities with other hydroxylamine derivatives such as N-hydroxyphthalimide and N-hydroxybenzotriazole.
Dimethylamino compounds: Compounds like dimethylaminopyridine (DMAP) and dimethylaminobenzaldehyde (DMAB) have similar dimethylamino groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
(NZ)-N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine |
InChI |
InChI=1S/C11H16N2O/c1-13(2)9-8-11(12-14)10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3/b12-11- |
InChI Key |
AUKXQJSFWYBVFB-QXMHVHEDSA-N |
Isomeric SMILES |
CN(C)CC/C(=N/O)/C1=CC=CC=C1 |
Canonical SMILES |
CN(C)CCC(=NO)C1=CC=CC=C1 |
Origin of Product |
United States |
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